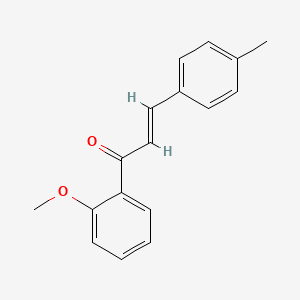

(2E)-1-(2-Methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one

Description

(2E)-1-(2-Methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core with two aromatic substituents:

- Ring A: 2-Methoxyphenyl group (methoxy at the ortho position).

- Ring B: 4-Methylphenyl group (methyl at the para position).

Chalcones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, which are modulated by substituent patterns on the aromatic rings . The methoxy group in the ortho position and methyl group in the para position distinguish this compound from other chalcones, influencing its electronic, steric, and solubility properties.

Properties

IUPAC Name |

(E)-1-(2-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O2/c1-13-7-9-14(10-8-13)11-12-16(18)15-5-3-4-6-17(15)19-2/h3-12H,1-2H3/b12-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNOZRTZOCFOXDS-VAWYXSNFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(2-Methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-methoxybenzaldehyde and 4-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions for several hours. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to increase yield and reduce production costs. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(2-Methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO₄ can yield carboxylic acids, while reduction with NaBH₄ can produce alcohols.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its antimicrobial and antioxidant properties.

Medicine: Explored for its potential anti-inflammatory and anticancer activities.

Industry: Utilized in the development of dyes, fragrances, and pharmaceuticals.

Mechanism of Action

The mechanism by which (2E)-1-(2-Methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one exerts its effects involves interactions with various molecular targets and pathways. For instance, its anticancer activity may be attributed to the inhibition of specific enzymes or signaling pathways involved in cell proliferation and apoptosis. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

Comparison with Similar Chalcone Derivatives

Structural and Electronic Effects

Substituent Position and Electronegativity

- Electron-Withdrawing vs. Electron-Donating Groups: Compounds with electron-withdrawing groups (e.g., halogens, nitro) on aromatic rings generally exhibit higher inhibitory activity. For example, (2E)-1-(4-bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone (IC₅₀ = 4.7 μM) outperforms analogs with methoxy or methyl groups (IC₅₀ > 70 μM) due to enhanced electrophilicity of the α,β-unsaturated system .

Ring Substitution Patterns:

Ring A Modifications :

- (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one () incorporates bromine (electron-withdrawing) at the meta position and methoxy at para, demonstrating how halogenation enhances bioactivity.

- Replacement of methoxy with hydroxyl (e.g., (E)-1-(2-hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one) improves solubility but may alter toxicity profiles .

Ring B Modifications :

Inhibitory Potency (IC₅₀):

The target compound’s activity is anticipated to be lower than halogenated derivatives (e.g., 2j) but higher than heavily methoxylated analogs (e.g., 2p) due to moderate electron-donating effects.

Antifungal and Antitubercular Activity:

- Chalcones with nitro groups (e.g., LabMol-95 in ) show potent antitubercular activity (MIC < 1 µg/mL), whereas methoxy/methyl-substituted derivatives like the target compound may require structural optimization for similar efficacy .

- (2E)-1-(4’-aminophenyl)-3-(4-chlorophenyl)-prop-2-en-1-one exhibits antifungal activity (MIC = 0.07 µg/mL), suggesting that amino and halogen substituents synergize for microbial targeting .

Photophysical and Material Properties

- Chalcones with nitro or dimethylamino groups (e.g., compounds in ) exhibit strong solvatochromism and nonlinear optical (NLO) properties, making them candidates for optoelectronic devices. The target compound’s methoxy/methyl groups may reduce polarizability compared to these derivatives .

Biological Activity

(2E)-1-(2-Methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, is a compound characterized by its unique conjugated structure that includes a methoxy-substituted phenyl group and a para-methylphenyl group. This article explores the biological activities associated with this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

- Molecular Formula : CHO

- Molecular Weight : 252.31 g/mol

- Melting Point : 130 °C

- Boiling Point : 412.1 ± 45.0 °C (predicted) .

The biological activity of this compound is largely attributed to its reactive functional groups, particularly the carbonyl group that enhances electrophilicity. This property allows the compound to interact with various biological macromolecules, potentially leading to significant bioactivities such as:

- Antioxidant Activity : The compound has shown promise in scavenging free radicals, which can contribute to oxidative stress-related diseases.

- Anti-inflammatory Effects : Studies suggest that chalcone derivatives can inhibit pro-inflammatory cytokines and enzymes, indicating potential use in treating inflammatory conditions.

- Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells and inhibit tumor growth through various pathways .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

- In vitro assays demonstrated that the compound could significantly inhibit the proliferation of breast cancer cells (MDA-MB-231) at concentrations as low as 10 μM, enhancing caspase-3 activity and inducing morphological changes indicative of apoptosis .

- A comparative study showed that similar chalcone derivatives exhibited varying degrees of cytotoxicity against different cancer cell lines, suggesting a structure-activity relationship where substituents influence biological efficacy .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Preliminary tests indicated that this compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against strains like Staphylococcus aureus and Escherichia coli .

Study on Antioxidant Behavior

A study focused on the antioxidant properties of functionalized chalcones, including this compound, reported significant free radical scavenging activity. The results suggested that modifications in the molecular structure could enhance antioxidant efficacy .

Synthesis and Characterization

The synthesis of this compound was achieved through Claisen-Schmidt condensation reactions. Various synthetic routes have been explored to optimize yield and purity, demonstrating the compound's versatility as a building block in organic synthesis .

Comparative Analysis of Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-(2-Hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one | Hydroxyl group instead of methoxy | Enhanced solubility; different biological activity |

| 1-(2-Methoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one | Chlorine substitution | Increased antimicrobial activity due to halogen presence |

| 1-(3-Methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one | Different methoxy position | Variation in electronic properties affecting reactivity |

Q & A

Q. How does substituent variation (e.g., methoxy vs methyl groups) influence the compound's bioactivity and photophysical properties?

- Methodology :

- SAR Studies : Comparing MICs of analogs (e.g., 4-Cl vs 4-CH₃) shows electron-withdrawing groups enhance antimicrobial activity (MIC: 8 µg/mL vs 16 µg/mL).

- TD-DFT : Methoxy groups redshift λmax by ~15 nm via conjugation, while methyl groups increase lipophilicity (logP: +0.5).

- Molecular dynamics : Simulate membrane permeability (POPC bilayers) to correlate substituents with cellular uptake .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.